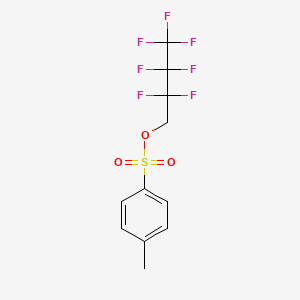

2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate, has been reported. It is used to prepare poly [2- ( N -carbazolyl)ethyl methacrylate]-block-poly [ (2,2,3,3,4,4,4-heptafluorobutyl methacrylate)] (CbzEMAx- b -HFBMAy) diblock copolymers by reversible addition-fragmentation chain transfer (RAFT) polymerization . Another method involves the Single electron transfer-living radical polymerization (SET-LRP) of 2,2,3,3,4,4,4-heptafluorobutyl acrylate .Molecular Structure Analysis

The molecular structure of 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate, a related compound, is given by the linear formula: H2C=C(CH3)CO2CH2CF2CF2CF3 .Aplicaciones Científicas De Investigación

Organic Synthesis Intermediate

2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate: is used as an intermediate in organic synthesis. Its fluorinated structure makes it a valuable compound for introducing fluorinated alkyl groups into other molecules, which can significantly alter their chemical and physical properties .

Proteomics Research

In proteomics, this compound is utilized for modifying peptides and proteins. The fluorinated side chains can be used to change the hydrophobicity of peptides, which is useful in studying protein interactions and stability .

Pharmaceutical Intermediate

The compound serves as an intermediate in the pharmaceutical industry. It can be used to synthesize fluorinated analogs of drugs, potentially leading to medications with improved efficacy and reduced toxicity .

Development of Optical Materials

Due to its low refractive index, 2,2,3,3,4,4,4-heptafluorobutyl 4-methylbenzenesulfonate is used in the development of optical materials. These materials are crucial for creating lenses and other components that require precise light manipulation .

Optoelectronics

It’s also applied in optoelectronics, where it contributes to the production of components like organic photovoltaics, organic field-effect transistors (OFETs), and polymer light-emitting diodes (LEDs). The fluorinated polymer derived from this compound provides high mechanical strength, thermal stability, and low water absorptivity, which are essential for high-performance optoelectronic devices .

Surface Modification

The compound’s ability to create low-surface-energy materials makes it ideal for surface modification. This application is particularly relevant in creating non-stick coatings and materials that repel water and oils .

Fluoropolymer Production

2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate: is a precursor for producing various fluoropolymers. These polymers are known for their exceptional resistance to chemicals, heat, and electrical conductivity, making them suitable for a wide range of industrial applications .

Analytical Chemistry

In analytical chemistry, the compound is used for derivatization of analytes to enhance their detection and quantification by methods such as gas chromatography and mass spectrometry. The introduction of a fluorinated group can improve the volatility and detection sensitivity of the analytes .

Mecanismo De Acción

Target of Action

It’s known that this compound is used in the field of polymer chemistry , suggesting that its targets could be related to polymerization processes.

Mode of Action

It’s known that this compound is involved in the copolymerization processes . In these processes, it likely interacts with other monomers to form polymers.

Result of Action

It’s known that this compound is used in the formation of polymers , suggesting that its action results in the creation or modification of polymer structures.

Propiedades

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F7O3S/c1-7-2-4-8(5-3-7)22(19,20)21-6-9(12,13)10(14,15)11(16,17)18/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBRUIASHQWABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366248 | |

| Record name | 2,2,3,3,4,4,4-Heptafluorobutyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate | |

CAS RN |

312-66-3 | |

| Record name | 2,2,3,3,4,4,4-Heptafluorobutyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

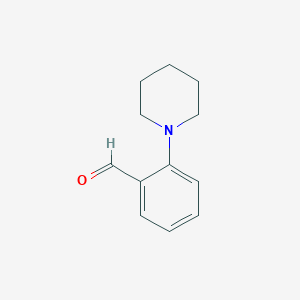

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1299262.png)

![Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B1299282.png)

![(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1299284.png)